BenchChemオンラインストアへようこそ!

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Chiral Synthesis Stereochemistry Medicinal Chemistry

This (R)-enantiomer features a para-trifluoromethoxy substituent, delivering superior lipophilicity (ΔlogP ≈ +1.0) and metabolic stability for CCR5 antagonist synthesis. Counterfeit risk is high: racemic mixtures, regioisomers, or non-fluorinated analogs lack stereochemical fidelity and can derail API development. Specify CAS 1567738-33-3 to guarantee enantiopurity and avoid costly chiral separation. Ideal for asymmetric catalysis, SAR library generation, and chiral HPLC reference standard development.

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 1567738-33-3
Cat. No. B1520504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
CAS1567738-33-3
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)O
InChIInChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
InChIKeyRFESEZYNEIOJHS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS 1567738-33-3): A Defined Chiral Alcohol for Pharmaceutical Building Block Procurement


(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS 1567738-33-3) is a single-enantiomer chiral secondary alcohol featuring a para-trifluoromethoxy (-OCF3) substituent on the phenyl ring . The compound possesses a stereocenter at the benzylic carbon (C1), conferring distinct (R)-configuration . The -OCF3 group is a strong electron-withdrawing moiety known to enhance metabolic stability and lipophilicity in drug candidates [1]. This compound is categorized as a fluorinated chiral building block and is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably CCR5 antagonists .

Why (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS 1567738-33-3) is Not Interchangeable with Common Analogs


Simple substitution of (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol with racemic mixtures, regioisomers, or non-fluorinated analogs introduces significant risk in pharmaceutical synthesis. The (R)-enantiomer and (S)-enantiomer are distinct chemical entities with identical connectivity but opposing 3D spatial arrangement, which can result in divergent biological activities . Furthermore, the position of the -OCF3 group (para vs. ortho) alters molecular geometry and electronic distribution, leading to different reactivity and binding profiles . Non-fluorinated analogs lack the unique electron-withdrawing and lipophilic properties conferred by the -OCF3 group, which are often critical for target engagement and pharmacokinetics [1]. Therefore, procurement must be specification-driven and stereochemistry-specific.

Quantitative Differentiation Evidence for (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS 1567738-33-3)


Stereochemical Identity: Defined (R)-Enantiomer vs. Racemic Mixture

The target compound is the single (R)-enantiomer, defined by the C[C@@H](O) stereocenter . In contrast, the commonly available and less expensive racemic mixture (CAS 1737-28-6) is a 1:1 mixture of (R) and (S) enantiomers . The use of a single, defined enantiomer is essential for generating predictable biological activity and establishing clear structure-activity relationships (SAR) in drug discovery programs [1].

Chiral Synthesis Stereochemistry Medicinal Chemistry

Regiochemical Specificity: para-Trifluoromethoxy vs. ortho-Trifluoromethoxy Isomer

The target compound (CAS 1567738-33-3) possesses a para-substituted -OCF3 group . Its ortho-substituted isomer, (1R)-1-[2-(trifluoromethoxy)phenyl]ethanol (CAS 1821771-69-0), is a distinct chemical entity . The change in substitution pattern alters the molecular geometry, steric hindrance around the hydroxyl group, and the compound's overall dipole moment. While the para-isomer is often employed in linear pharmacophores, the ortho-isomer may introduce undesirable steric clashes or different conformational preferences in target binding .

Isomerism Structure-Activity Relationship Pharmacophore Design

Lipophilicity Profile: Enhanced logP from Trifluoromethoxy Group

The compound exhibits a calculated logP (octanol-water partition coefficient) of approximately 2.441, reflecting its lipophilic character [1]. This value is significantly higher than that of a non-fluorinated analog such as 1-phenylethanol (logP ~1.42) [2]. The increase in logP (Δ ~1.0 unit) is directly attributable to the electron-withdrawing and hydrophobic nature of the trifluoromethoxy group, which enhances the compound's potential for membrane permeability and metabolic stability [3].

Physicochemical Properties Drug Design Lipophilicity

Documented Application: Key Intermediate in CCR5 Antagonist Synthesis

This compound is documented as a key intermediate in the synthesis of CCR5 antagonists . These antagonists block the CCR5 receptor on T-cells, a mechanism crucial for preventing HIV-1 viral entry [1]. While specific IC50 values for the final drug compounds derived from this building block are available (e.g., a potent antagonist with an IC50 of 0.110 nM [2]), this compound serves as the essential chiral core for constructing these biologically active molecules. Its role as an intermediate is validated by its inclusion in specialized databases for HIV research compounds [3].

HIV Therapeutics Chemokine Receptor Drug Intermediate

Commercial Purity Specification: Defined 95% vs. Lower-Grade Alternatives

Commercial sources offer the (R)-enantiomer with a standardized purity of ≥95% [REFS-1, REFS-2]. This level of purity is critical for ensuring reproducible results in multi-step syntheses. Lower purity grades (e.g., <95%) or undefined purity levels increase the risk of side reactions, reduce yield, and complicate purification [1]. Specifying a purity of ≥95% mitigates these risks and provides a reliable baseline for process development and scale-up.

Quality Control Procurement Specification Chemical Purity

Key Application Scenarios for (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS 1567738-33-3)


Chiral Intermediate for CCR5 Antagonist API Development

This compound serves as a critical, defined stereocenter-containing building block for synthesizing novel CCR5 antagonists. As documented in the literature, the (R)-enantiomer is integrated into the core structure of molecules designed to block HIV-1 viral entry . Procurement of this single enantiomer is essential for establishing the correct pharmacophore geometry required for target engagement, as opposed to using a racemic mixture which would necessitate costly and time-consuming chiral separation [1].

Stereospecific Synthesis of Fluorinated Pharmaceuticals

The compound's combination of a defined (R)-stereocenter and the metabolically stable -OCF3 group makes it a valuable substrate for asymmetric catalysis and medicinal chemistry exploration. Its high calculated lipophilicity (logP = 2.441) relative to non-fluorinated analogs (ΔlogP ≈ +1.0) positions it as a preferred building block for enhancing membrane permeability and modulating ADME properties in lead optimization programs [REFS-3, REFS-4].

Development of Structure-Activity Relationship (SAR) Libraries

The high purity (≥95%) and defined regio- and stereochemistry of this building block enable its use in the systematic generation of compound libraries for SAR studies. Researchers can confidently utilize this para-(R)-enantiomer to explore the impact of -OCF3 substitution on biological activity without the confounding variables introduced by isomeric impurities or lower-purity starting materials [REFS-5, REFS-6].

Calibration Standard for Chiral Analytical Method Development

Given its single-enantiomer identity (100% theoretical enantiomeric excess), this compound is suitable for use as a reference standard in the development and validation of chiral HPLC or SFC methods. Its distinct (R)-configuration allows for the accurate quantification of enantiomeric excess in reaction products or for the detection of the undesired (S)-enantiomer as a process impurity .

Quote Request

Request a Quote for (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.